![molecular formula C18H18N2O B14603396 N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide CAS No. 59135-37-4](/img/structure/B14603396.png)
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide is a compound that has garnered interest in various scientific fields due to its unique structural properties. The compound features a carbazole moiety, which is known for its photophysical and electronic properties, making it a valuable component in materials science and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and recrystallization are common to achieve high-purity products .
化学反応の分析
Types of Reactions
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione.
Reduction: N-[3-(9H-Carbazol-9-YL)propyl]propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism by which N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide exerts its effects involves its interaction with molecular targets through its carbazole moiety. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
N-(3-(9H-Carbazol-9-YL)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar in structure but with additional functional groups that may alter its properties.
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymeric form that exhibits different physical and chemical properties due to its polymeric nature
Uniqueness
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide is unique due to its specific combination of a carbazole moiety with a prop-2-enamide group, providing a balance of electronic and structural properties that make it versatile for various applications .
特性
CAS番号 |
59135-37-4 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
N-(3-carbazol-9-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)19-12-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h2-6,8-11H,1,7,12-13H2,(H,19,21) |
InChIキー |
TZZFQJDYFXRJDO-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


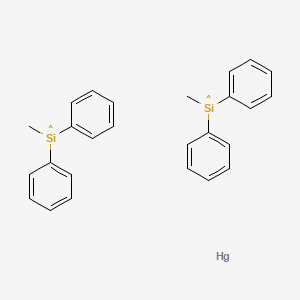
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
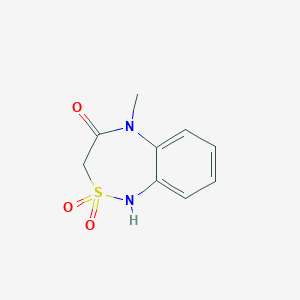
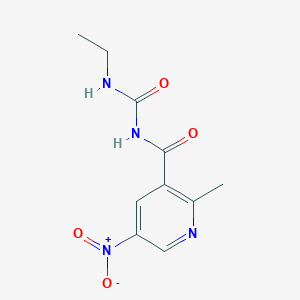
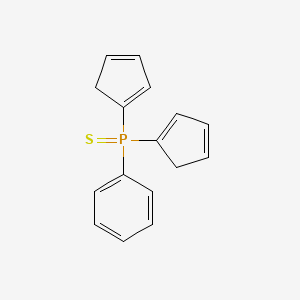
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)
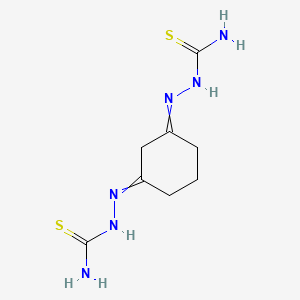
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
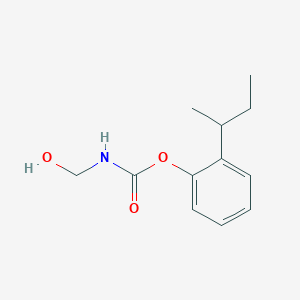
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)
